3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-26-18-8-6-14(12-19(18)27-5-2)20(24)22-15-7-9-17-16(13-15)21(25)23(3)10-11-28-17/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLUEMCEAQCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoxazepinyl Intermediate: This step involves the cyclization of appropriate precursors to form the benzoxazepinyl ring system.
Attachment of the Benzamide Core: The benzoxazepinyl intermediate is then reacted with a benzamide derivative under suitable conditions to form the target compound.
Introduction of Diethoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
*Estimated based on addition of ethoxy group (45.06 g/mol) to BI96213.
Key Observations :
- Substitution on Benzamide: The target compound’s 3,4-diethoxy group increases electron-donating capacity compared to mono-substituted analogs like BI96214 (4-ethoxy) or halogenated derivatives (e.g., BI85532 with 5-chloro) .
- Benzoxazepin Modifications : The 4-methyl group in the target contrasts with ethyl (BI85532, ), allyl (), or dimethyl () substitutions, which alter steric bulk and ring conformation.
Physicochemical Properties
While experimental data for the target compound are unavailable, trends can be inferred from analogs:
Table 2: Property Trends
*Predicted using substituent contributions.
Impact of Diethoxy Group :
Biological Activity
3,4-Diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is C23H28N2O4. The compound features a benzamide core with diethoxy and tetrahydro-benzoxazepin substituents, which contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzoxazepin compounds exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to benzoxazepins have shown promising antitumor effects. Their mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways including modulation of microtubule dynamics and cell cycle arrest .
- Antimicrobial Effects : Benzoxazine derivatives have demonstrated antibacterial and antifungal properties. The structural features that enhance their membrane permeability may contribute to their efficacy against microbial pathogens .
- Anti-inflammatory Properties : Some studies suggest that benzoxazepins can reduce inflammation markers in vitro and in vivo, indicating potential uses in treating inflammatory diseases .
The precise mechanisms by which 3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with DNA : Some derivatives act as DNA intercalators or alkylating agents, leading to apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazepin derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
